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Compound of Interest

Compound Name: DABCYL-SEVNLDAEF-EDANS

Cat. No.: B1496589 Get Quote

An in-depth analysis of the molecular weight of DABCYL-SEVNLDAEF-EDANS is crucial for

researchers in proteomics, drug discovery, and molecular diagnostics, particularly for

applications involving fluorescence resonance energy transfer (FRET) assays. This document

provides a detailed calculation and summary of the molecular weight for this modified peptide.

Calculated Molecular Weight
The calculated average molecular weight of DABCYL-SEVNLDAEF-EDANS is 1522.70 g/mol .

This value is derived from the sum of the molecular weights of the constituent amino acid

residues, the DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid) group, and the EDANS

(5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) group, adjusted for the loss of water

molecules during peptide bond formation and the conjugation of the DABCYL and EDANS

moieties.

Data Presentation: Molecular Weight Calculation
The total molecular weight is calculated as follows:

Total MW = MW of Peptide (SEVNLDAEF) + MW of added DABCYL moiety + MW of added

EDANS moiety

The table below provides a comprehensive breakdown of each component's contribution to the

final molecular weight.
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Component Description Molecular Weight ( g/mol )

Peptide Backbone
SEVNLDAEF (Ser-Glu-Val-

Asn-Leu-Asp-Ala-Glu-Phe)
1023.11[1][2][3]

N-Terminal Modification
DABCYL Moiety (attached to

the N-terminus)
251.29

Calculation Detail

MW of DABCYL acid (269.30

g/mol ) - MW of H₂O (18.015

g/mol )

C-Terminal Modification
EDANS Moiety (attached to

the C-terminus)
248.30

Calculation Detail

MW of EDANS (266.32 g/mol )

[4][5][6] - MW of H₂O (18.015

g/mol )

Total Molecular Weight
DABCYL-SEVNLDAEF-

EDANS
1522.70

Note: The molecular weight of the DABCYL moiety is derived from the molecular weight of

DABCYL acid, which forms an amide bond with the N-terminus of the peptide. The DABCYL-N-

succinimidyl ester (MW ≈ 366.37 g/mol ) is a common reagent for this conjugation, with N-

hydroxysuccinimide being the leaving group.[7][8][9] The EDANS moiety is attached via its

terminal amine to the C-terminus of the peptide, also forming an amide bond.

Methodology for Molecular Weight Calculation
The determination of the molecular weight for the modified peptide DABCYL-SEVNLDAEF-
EDANS is based on standard chemical principles. The detailed methodology is as follows:

Peptide Backbone Calculation: The molecular weight of the unmodified peptide sequence,

SEVNLDAEF, was calculated by summing the average molecular weights of the individual

amino acid residues and subtracting the molecular weight of one water molecule (18.015

g/mol ) for each of the eight peptide bonds formed. Online peptide molecular weight

calculators are standard tools used for this purpose.[1][2][3][10][11]
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N-Terminal Modification Calculation: The DABCYL group is conjugated to the N-terminal

amine of the peptide. This reaction typically involves the formation of an amide bond

between the carboxylic acid of DABCYL and the N-terminal amine, resulting in the loss of

one water molecule. The mass added to the peptide is therefore the molecular weight of

DABCYL acid minus the molecular weight of water.

C-Terminal Modification Calculation: The EDANS molecule is conjugated to the C-terminal

carboxylic acid of the peptide. The terminal primary amine of EDANS reacts with the C-

terminal carboxyl group to form an amide bond, which also results in the elimination of one

water molecule. The mass added to the peptide is the molecular weight of EDANS minus the

molecular weight of water.[4][5][6]

Final Molecular Weight Summation: The total molecular weight of the final product,

DABCYL-SEVNLDAEF-EDANS, is the sum of the molecular weight of the peptide backbone

and the molecular weights of the added DABCYL and EDANS moieties.

As this document is a technical guide focused on the calculation of molecular weight, sections

on experimental protocols for synthesis or use, and diagrams of signaling pathways are not

applicable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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